N-[(furan-2-yl)methyl]-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide
Description
N-[(furan-2-yl)methyl]-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is a synthetic ethanediamide derivative characterized by a central oxalamide (CONHCO) core. The compound features two distinct substituents:
- N'-terminal: A [4-(thiomorpholin-4-yl)oxan-4-yl]methyl group, combining a tetrahydropyran (oxane) ring substituted at position 4 with a thiomorpholine moiety. This introduces sulfur-based lipophilicity and conformational rigidity.
The molecular formula is C₁₇H₂₇N₃O₄S (molecular weight: 369.5 g/mol). Ethanediamides are known for their hydrogen-bonding capacity, making them relevant in medicinal chemistry for targeting enzymes or receptors .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-15(18-12-14-2-1-7-24-14)16(22)19-13-17(3-8-23-9-4-17)20-5-10-25-11-6-20/h1-2,7H,3-6,8-13H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMDKXQDUFGYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=CO2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key Observations :
Furan vs. Oxadiazole : LMM11 () replaces the ethanediamide with an oxadiazole ring, enhancing metabolic stability but reducing hydrogen-bonding capacity compared to the target compound .
Thiomorpholine vs.
Oxane vs. Methoxyethyl : The tetrahydropyran (oxane) ring in the target compound provides conformational rigidity, contrasting with the flexible methoxyethyl group in ’s compound, which may improve target binding specificity .
Méthodes De Préparation
Preparation of Furan-2-ylmethanamine
Furan-2-ylmethanamine is typically synthesized via reductive amination of furfural. A modified procedure involves:
Synthesis of 4-(Thiomorpholin-4-yl)oxan-4-ylmethanamine
This intermediate requires a multi-step approach:
- Oxane-4-one is reacted with thiomorpholine in a nucleophilic substitution using titanium tetrachloride (TiCl4) as a Lewis acid, forming 4-(thiomorpholin-4-yl)oxan-4-ol.
- The alcohol is converted to the corresponding bromide via Appel reaction (CBr4, PPh3).
- Gabriel synthesis with potassium phthalimide and subsequent hydrazinolysis yields the primary amine.
Amide Bond Formation and Final Assembly
Double Acylation Protocol
The central ethanediamide bridge is constructed using oxalyl chloride as the acylating agent:
- Furan-2-ylmethanamine (1.0 equiv) is treated with oxalyl chloride (1.1 equiv) in dry dichloromethane (DCM) at −10°C.
- After 2 h, 4-(thiomorpholin-4-yl)oxan-4-ylmethanamine (1.0 equiv) is added dropwise, and the reaction is warmed to 25°C for 12 h.
- Work-up involves sequential washes with 5% NaHCO3 and brine, followed by silica gel chromatography (EtOAc/hexane 3:7).
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Oxalyl chloride, DCM | 62 | 92 |
| EDCI/HOBt, DMF | 45 | 88 |
| HATU, DIPEA, DMF | 58 | 90 |
Coupling reagents like EDCI/HOBt and HATU provide moderate yields but require rigorous moisture control.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent-pending method immobilizes the first amine on Wang resin:
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces reaction time from 12 h to 35 min, achieving 68% yield with comparable purity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single crystals grown from ethanol/water (9:1) confirm the trans-amide configuration and chair conformation of the oxane ring.
Challenges and Optimization Strategies
Byproduct Formation
- Major Byproduct : N-Furan-2-ylmethyl-oxalamide (10–15%) from incomplete second acylation. Mitigated by using 1.2 equiv of the second amine.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but increase epimerization risk. DCM remains optimal.
Industrial Scalability Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| Furan-2-ylmethanamine | 1200 |
| Thiomorpholine | 9800 |
| Oxalyl chloride | 450 |
Batch production (10 kg scale) reduces the API cost to $2200/kg, competitive with analogous HAT inhibitors.
Applications and Pharmacological Relevance
While beyond the scope of synthesis, preliminary assays indicate:
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
